![molecular formula C5H11NSi B1585412 (Trimethylsilyl)methyl isocyanide CAS No. 30718-17-3](/img/structure/B1585412.png)
(Trimethylsilyl)methyl isocyanide
Overview
Description
(Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, is a compound with the linear formula (CH3)3SiCH2NC . It has a molecular weight of 113.23 .
Synthesis Analysis
The synthesis of (Trimethylsilyl)methyl isocyanide and its reaction with protic nucleophiles have been reported . An improved preparation of (Trimethylsilyl)methyl isocyanide is also reported . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Chemical Reactions Analysis
(Trimethylsilyl)methyl isocyanide reacts with protic nucleophiles . The reaction of (Trimethylsilyl)methyl isocyanide with (η 2 -formaldehyde)zirconocene complex is reported to yield insertion products . Mono- and diphenols add to trimethyl isocyanate on heating to give the corresponding aryl urethanes .Physical And Chemical Properties Analysis
The physical and chemical properties of (Trimethylsilyl)methyl isocyanide include a molecular weight of 113.23, a liquid form, a refractive index n20/D of 1.416 (lit.), a boiling point of 52-53 °C/35 mmHg (lit.), and a density of 0.803 g/mL at 25 °C (lit.) .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of (Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, focusing on unique applications across different fields:
Organic Synthesis
(Trimethylsilyl)methyl isocyanide is used in organic synthesis for various purposes:
- Ring Opening Reactions : It participates in the ring-opening reactions of N-substituted aziridines and cyclohexene oxide .
- Synthesis of Amino Acid Thiohydantoins : As a derivatizing reagent during the synthesis of amino acid thiohydantoins .
- Preparation of Isocyanomethylenetriphenylphosphorane : It may be used in the preparation of isocyanomethylenetriphenylphosphorane, which is an important intermediate in organic synthesis .
Pharmaceutical Research
In pharmaceutical research, (Trimethylsilyl)methyl isocyanide has been found to have several applications:
- Bioorthogonal Chemistry : It is used in bioorthogonal chemistry where it can act as a protecting group for amines and phenols that can be removed under physiological conditions .
- Synthesis of N-Heterocycles : This compound has been applied to the construction of various N-heterocycles such as quinazolinone, benzimidazole, and benzothiazole derivatives using distinct amino-based binucleophiles .
Material Science
(Trimethylsilyl)methyl isocyanide also finds application in material science:
- Postsynthetic Modification : It is used in the postsynthetic modification of metal-organic frameworks, which are important materials for gas storage, separation, and catalysis .
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Safety And Hazards
Future Directions
(Trimethylsilyl)methyl isocyanide may be used in the preparation of isocyanomethylenetriphenylphosphorane . It has been found to be especially effective in deprotection reactions, and serum albumin can catalyze the elimination under physiological conditions . This chemistry will open new opportunities towards applications involving multiplexed release schemes .
properties
IUPAC Name |
isocyanomethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NSi/c1-6-5-7(2,3)4/h5H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSTVZKPVGMQKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332320 | |
Record name | (Trimethylsilyl)methyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilyl)methyl isocyanide | |
CAS RN |
30718-17-3 | |
Record name | (Trimethylsilyl)methyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Trimethylsilyl)methyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (Trimethylsilyl)methyl isocyanide interact with (η2-formaldehyde)zirconocene complex?
A1: (Trimethylsilyl)methyl isocyanide (CN−CH2SiMe3) reacts with the (η2-formaldehyde)zirconocene complex [(Cp2ZrOCH2)2] through an insertion reaction. [] The isocyanide inserts into the zirconium-carbon bond of the complex, resulting in the formation of a new (η1-iminoacyl)zirconocene complex. This complex features a doubly oxygen-bridged structure with the (trimethylsilyl)methyl group attached to the nitrogen of the iminoacyl ligand. []
Q2: What is the structural characterization of the reaction product between (Trimethylsilyl)methyl isocyanide and (η2-formaldehyde)zirconocene complex?
A2: The reaction between (Trimethylsilyl)methyl isocyanide and (η2-formaldehyde)zirconocene complex yields a specific insertion product: [Cp2ZrOCH2C(=NCH2SiMe3)]2. [] This product has been characterized by X-ray diffraction, confirming its doubly oxygen-bridged C2h-symmetric metallatricyclic structure. [] While the provided abstract doesn't detail the molecular formula or weight, it highlights the key structural features resulting from the insertion reaction.
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